Fluorescein, diacetate

Flow cytoenzymology Enzyme kinetics Cell viability assays

Researchers requiring rapid viability staining face slow fluorescence development with CFDA (Km 19 μM). Fluorescein diacetate (FDA) addresses this with a Km of 2 μM, enabling faster signal generation at lower probe concentrations for high-throughput workflows. • Km 2 μM vs. CFDA 19 μM-~10-fold faster fluorescence development • Selective hGSTP1-1 activation (not hGSTA1/hGSTM1); IC50 benchmarks: EA 3.3 μM, NBDHEX 0.61 μM • Compatible with Flow CAM imaging for broad-spectrum phytoplankton live/dead discrimination Note: Measure fluorescence within 15-30 min due to 16-min fluorescein efflux half-life.

Molecular Formula C24H16O7
Molecular Weight 416.4 g/mol
CAS No. 596-09-8
Cat. No. B048478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein, diacetate
CAS596-09-8
Synonyms3',6'-diacetylfluorescein
diacetylfluorescein
fluorescein 3',6'-diacetate
fluorescein diacetate
MFCD-5062
NSC-4726
NSC-667259
spiro(isobenzofuran-1(3h),9'-(9h)xanthen)-3-one, 3',6'-bis(acetyloxy)-
Molecular FormulaC24H16O7
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3
InChIInChI=1S/C24H16O7/c1-13(25)28-15-7-9-19-21(11-15)30-22-12-16(29-14(2)26)8-10-20(22)24(19)18-6-4-3-5-17(18)23(27)31-24/h3-12H,1-2H3
InChIKeyCHADEQDQBURGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescein Diacetate: Physicochemical Properties


Fluorescein diacetate (FDA; CAS 596-09-8) is a non-fluorescent, cell-permeant esterase substrate with molecular formula C₂₄H₁₆O₇ and molecular weight 416.38 [1]. The compound exists as a light yellow to white crystalline powder with a melting point of 200-203°C, exhibits a pKa of 6.4 at 25°C, and displays pH-dependent fluorescence ranging from weak green at pH 6.0 to strong green at pH 7.2 [2]. FDA is soluble in acetone (25 mg/mL), chloroform, DMSO, and ethanol, but only sparingly soluble in water . Upon passive diffusion across intact cell membranes, intracellular esterases cleave the acetate groups to liberate fluorescent fluorescein (Ex/Em maxima 490/520 nm), which accumulates preferentially in viable cells with functional membrane integrity .

Fluorescein Diacetate Substitution Limitations


Fluorescein diacetate and its structural analogs—including carboxyfluorescein diacetate (CFDA) and BCECF-AM—share a common fluorogenic mechanism but exhibit fundamentally distinct intracellular retention kinetics, transport rates, and enzymatic hydrolysis parameters that preclude simple substitution without extensive protocol revalidation. FDA's uncharged, lipophilic nature confers rapid passive membrane permeation, but its hydrolysis product fluorescein lacks the additional carboxyl groups present in CFDA and BCECF, resulting in significantly higher cellular efflux rates [1]. In Saccharomyces cerevisiae, the permeability coefficient of cFDA is 1.3 × 10⁻⁸ m s⁻¹, and accumulation of carboxyfluorescein is limited by slow transport through the cell envelope—a kinetic bottleneck not observed with FDA, where transport exceeds hydrolysis rate [2]. Consequently, substituting FDA with CFDA or BCECF-AM alters the rate-limiting step of the staining process, changes the temporal window for fluorescence measurement, and modifies the assay's sensitivity to membrane integrity variations. Procurement decisions between these probes must therefore be guided by the specific experimental requirements for retention time, signal stability, and compatibility with downstream flow cytometric parameters.

Fluorescein Diacetate Comparative Evidence


Esterase Km Advantage

In EMT6 mouse mammary tumor cells, FDA hydrolysis obeys Michaelis-Menten kinetics with a Km of approximately 2 μM, compared to 19 μM for CFDA—a 9.5-fold difference in apparent enzyme affinity [1]. This lower Km indicates that FDA reaches half-maximal hydrolysis velocity at substantially lower intracellular substrate concentrations, enabling effective staining at lower working concentrations. In S. cerevisiae cell extracts at 40°C, FDA hydrolysis follows first-order kinetics with a rate constant (K) of 0.33 s⁻¹, whereas cFDA hydrolysis exhibits Michaelis-Menten kinetics with apparent Vmax of 12.3 nmol·min⁻¹·mg protein⁻¹ and Km of 0.29 mM [2].

Flow cytoenzymology Enzyme kinetics Cell viability assays

Cellular Efflux Rate Comparison

In EMT6 mouse mammary tumor cells, the efflux half-life of the fluorescent product from FDA hydrolysis is 16 minutes, compared to 94 minutes for CFDA and greater than 2 hours (>120 minutes) for BCECF-AM [1]. The rapid efflux of fluorescein is attributed to its lower polarity and lack of additional carboxyl groups; CFDA carries a higher charge than FDA, and BCECF-AM bears a net charge of four or five, conferring progressively greater intracellular retention [2]. Dojindo Laboratories notes explicitly that 'fluorescein is less hydrophilic than BCECF or Calcein, [so] the leakage of fluorescein from cells is rather high' .

Intracellular retention Flow cytometry Fluorescence stability

Phytoplankton Viability Staining

In a comparative study across six phytoplankton groups (bacillariophyceae, dinophyceae, raphidophyceae, chrysophyceae, haptophyceae, and chlorophyceae), the FDA staining method was identified as the best dye for determining live cells of almost all phytoplankton species except several diatoms [1]. Using Flow CAM continuous imaging, green fluorescence values of FDA-stained cells were significantly higher than those of Calcein-AM treatments and controls [1]. In contrast, Calcein-AM fluorescence, though clear for a comparatively longer time, lacked green fluorescence per cell volume in most tested species [1].

Marine biology Phytoplankton Ballast water management

Selective hGSTP1-1 Substrate

Fluorescein diacetate demonstrates selective activation by human Pi-class glutathione S-transferase (hGSTP1-1), with fluorescence activation observed in MCF7 cells overexpressing hGSTP1 but not in cells overexpressing hGSTA1 or hGSTM1 . In vitro assays with recombinant hGSTP1-1 and GSH show significant fluorescence activation that is abolished by heat inactivation of the enzyme, confirming enzyme-dependent activation . Using this system, the inhibitors ethacrynic acid (EA) and NBDHEX exhibit IC50 values of 3.3 ± 0.5 μM and 0.61 ± 0.04 μM, respectively, against hGSTP1-1-mediated FDA fluorescence . The specific enzyme activity was determined as 79 ± 15 nmol/min/mg protein at 1 μM FDA .

Glutathione S-transferase Enzyme inhibition Cancer research

Oral Biofilm Live/Dead Staining

In a comparative study of five live/dead staining combinations for adherent oral microorganisms, FDA/Sytox red and CFDA/Sytox red both yielded a live/dead ratio of 3:2 after 120 minutes of oral exposure [1]. In contrast, Syto 9/PI produced a 45% viable / 55% avital distribution (approximately 1:1.2), Calcein AM/Sytox red gave 52% viable / 48% avital (approximately 1:0.92), and FDA/PI exhibited aberrant dispersal with 34% viable / 66% avital [1]. FDA/Sytox red was identified as one of four reliable techniques for differentiation of viable and avital adherent bacteria, alongside BacLight, Calcein AM/Sytox red, and CFDA/Sytox red [1].

Oral microbiology Biofilm Viability staining

BCNU Inhibition Sensitivity

In EMT6 mouse mammary tumor cells, the carbamoylating agent BCNU (5 × 10⁻⁴ M) inhibits FDA hydrolysis by approximately 50%, compared to only 30% inhibition for CFDA hydrolysis [1]. BCECF-AM hydrolysis is also inhibited by approximately 50% under identical conditions [1]. This differential inhibitor sensitivity reflects the distinct enzyme populations that hydrolyze each substrate; CFDA may be partly hydrolyzed by membrane-bound esterases not accessible to FDA [1].

Enzyme inhibition Carbamoylating agents Flow cytoenzymology

Fluorescein Diacetate Procurement Scenarios


Rapid Viability Screening

FDA's lower Km (2 μM) compared to CFDA (19 μM) enables faster fluorescence development at reduced probe concentrations [1], making it suitable for high-throughput viability screening where reagent cost and staining time are prioritized over long-term signal stability. However, the 16-minute efflux half-life of fluorescein [2] imposes a strict temporal constraint: fluorescence must be measured within ~15-30 minutes post-staining. Procurement of FDA is appropriate when experimental workflows accommodate this narrow measurement window and do not require extended tracking or time-lapse imaging.

Marine Phytoplankton Viability

For ballast water management systems and marine ecology studies, FDA provides significantly higher green fluorescence per cell volume than Calcein-AM across diverse phytoplankton taxa including dinophyceae, raphidophyceae, chrysophyceae, and chlorophyceae [3]. Flow CAM-based imaging with FDA staining enables robust live/dead discrimination that Calcein-AM fails to achieve in most tested species [3]. Procurement of FDA is indicated for environmental microbiology applications involving mixed phytoplankton populations where broad-species staining efficacy is required.

hGSTP1-1 Enzyme Activity Assays

FDA is selectively activated by human Pi-class glutathione S-transferase (hGSTP1-1) but not by hGSTA1 or hGSTM1 isoforms , distinguishing it from non-selective esterase substrates like CFDA. The established IC50 values for EA (3.3 μM) and NBDHEX (0.61 μM) provide validated benchmarks for inhibitor screening . Procurement of FDA is warranted for drug discovery programs targeting GSTP1-1, including oncology applications where GSTP1-1 overexpression correlates with chemoresistance, or for any assay requiring isoform-specific GST activity measurement.

Oral Biofilm Viability Staining

In oral biofilm studies, the FDA/Sytox red combination yields a live/dead ratio of 3:2 and is validated as a reliable technique for differentiating viable and avital adherent bacteria [4]. This combination offers comparable performance to CFDA/Sytox red while providing the kinetic advantages of FDA's lower Km [1]. Procurement of FDA paired with Sytox red is appropriate for dental microbiology, mouth rinse efficacy testing, and oral biofilm viability quantification where ethidium bromide-based methods are precluded due to toxicity concerns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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